Product packaging for 1-Isobutyryl-1H-indole-3-carboxylic acid(Cat. No.:)

1-Isobutyryl-1H-indole-3-carboxylic acid

Cat. No.: B11874346
M. Wt: 231.25 g/mol
InChI Key: CNTNJQAYZXKCCR-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Modern Drug Discovery and Chemical Biology

The indole scaffold is one of the most significant structural subunits in the discovery of new drug candidates. oup.combeilstein-journals.org Its importance was first recognized through the study of natural alkaloids, the essential amino acid tryptophan, and plant hormones, which sparked a massive wave of research into indole chemistry. oup.combeilstein-journals.org This has led to the development of a wide range of synthetic and natural products with therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. oup.combeilstein-journals.org

The versatility of the indole nucleus allows it to bind to a diverse array of receptors and enzymes, often with high affinity. This has resulted in a significant number of FDA-approved drugs containing the indole core, which are used to treat a wide spectrum of diseases, including cancer, infections, and neurological disorders. tandfonline.com The structural flexibility of the indole ring enables the introduction of various substituents, which can fine-tune the molecule's biological activity, leading to the discovery of novel drugs with improved efficacy and safety profiles. tandfonline.com The indole scaffold is a key component in drugs targeting challenging diseases such as cancer, HIV, and Alzheimer's disease, highlighting its broad therapeutic potential. nih.govnih.gov Furthermore, indole derivatives have shown promise in combating drug-resistant pathogens, a critical area of modern medicine. tandfonline.comactanaturae.ru

Overview of Indole-3-carboxylic Acid Derivatives as Versatile Synthetic Intermediates and Bioactive Scaffolds

Within the broad family of indole compounds, indole-3-carboxylic acid and its derivatives are of particular interest. They serve as crucial synthetic intermediates for the construction of more complex indole-based molecules. caymanchem.com The carboxylic acid group at the 3-position can be readily modified, providing a handle for a variety of chemical transformations. medchemexpress.com

Beyond their role in synthesis, indole-3-carboxylic acid derivatives exhibit a wide range of biological activities. They are known to function as plant growth regulators, mimicking the activity of the natural auxin, indole-3-acetic acid. frontiersin.orgmdpi.com This has led to the development of novel herbicides and plant growth promoters. frontiersin.orgresearchgate.net In the realm of medicine, these derivatives have demonstrated antibacterial, antifungal, and anticancer properties. caymanchem.commedchemexpress.com For instance, certain indole-3-carboxylic acid amides have been synthesized and evaluated as potent and selective ligands for dopamine (B1211576) receptors, indicating their potential in the treatment of neurological disorders. Furthermore, novel derivatives have been designed as angiotensin II receptor antagonists with promising antihypertensive activity. hmdb.ca The biosynthetic pathways of these derivatives, particularly in plants like Arabidopsis, have been studied, revealing their role in defense mechanisms against pathogens. nih.gov

Contextualization of N-Acylated Indole-3-carboxylic Acids within Advanced Indole Chemistry

The modification of the indole nitrogen at the 1-position, particularly through acylation, represents a significant strategy in advanced indole chemistry. N-acylation can dramatically alter the electronic properties and steric profile of the indole ring, which in turn influences the molecule's reactivity and biological activity. nih.gov The synthesis of N-acylindoles can be challenging due to the potential for competing C3-acylation. nih.gov However, various methods have been developed to achieve selective N-acylation, including the use of thioesters as a stable acyl source or direct acylation with carboxylic acids under specific catalytic conditions. nih.govbioaustralis.com

N-acylated indoles are prevalent in many pharmaceutical compounds and natural products. nih.gov This structural modification is often key to their therapeutic effect. In the context of indole-3-carboxylic acids, N-acylation introduces an additional layer of structural diversity and potential for biological activity. For example, N-acyl O-indolylalkyl ethanolamines derived from indole-3-carboxylic acids have been prepared and shown to possess plant growth regulatory activities. The isobutyryl group, a branched-chain acyl moiety, can introduce specific steric and lipophilic characteristics that may enhance binding to biological targets or improve pharmacokinetic properties.

Research Objectives for 1-Isobutyryl-1H-indole-3-carboxylic Acid and Structurally Related Analogs

A primary objective would be the development of a robust and efficient synthetic route to this compound. This would likely involve the selective N-acylation of an appropriately protected indole-3-carboxylic acid derivative. Optimization of reaction conditions to ensure high yield and purity would be a crucial first step for any further investigation.

Following a successful synthesis, a comprehensive investigation of its physicochemical properties would be warranted. This would include characterization by spectroscopic methods (NMR, IR, Mass Spectrometry) and determination of properties such as solubility and stability.

The core research objective would be the exploration of the biological activity of this compound and a library of structurally related analogs. Drawing from the known activities of similar compounds, screening could focus on several areas:

Anticancer Activity: Given that many indole derivatives exhibit cytotoxic effects against cancer cell lines, this compound would be a candidate for in vitro screening against a panel of human cancer cells.

Antimicrobial Properties: The indole nucleus is a common feature in antimicrobial agents. The compound could be tested against a range of pathogenic bacteria and fungi.

Enzyme Inhibition: Many indole-based drugs function by inhibiting specific enzymes. The isobutyryl group might confer selectivity for certain enzyme active sites.

Plant Growth Regulation: Building on the known auxin-like activity of indole-3-carboxylic acid derivatives, the effect of N-isobutyrylation on plant growth could be investigated.

The synthesis and evaluation of structurally related analogs would be essential for establishing structure-activity relationships (SAR). This would involve modifying the acyl chain (e.g., using different isomers of butyric acid or other fatty acids) and introducing substituents on the indole ring to probe the effects of these changes on biological activity. Such studies would be instrumental in identifying lead compounds for further development in agrochemical or pharmaceutical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B11874346 1-Isobutyryl-1H-indole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-(2-methylpropanoyl)indole-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)12(15)14-7-10(13(16)17)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17)

InChI Key

CNTNJQAYZXKCCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Isobutyryl 1h Indole 3 Carboxylic Acid and Its Analogs

Strategies for N-Acylation of Indole (B1671886) Carboxylic Acids

This approach begins with an indole ring already functionalized with a carboxylic acid at the C-3 position. The primary challenge lies in achieving selective acylation at the indole nitrogen (N-1), which is known to be less nucleophilic than the nitrogen in many other heterocyclic systems. researchgate.net

Direct N-Acylation Approaches Utilizing Carboxylic Acids

Directly using a carboxylic acid, such as isobutyric acid, for acylation is an atom-economical approach but requires specific activation methods to overcome the low reactivity.

DCC Coupling: A well-established method for forming amide bonds involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.de In this procedure, the indole-3-carboxylic acid starting material is reacted with the carboxylic acid (e.g., isobutyric acid) in the presence of DCC and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deresearchgate.net The reaction is generally performed under mild, anhydrous conditions at room temperature. thieme-connect.de This method has proven effective for the N-acylation of indoles that possess an electron-wihdrawing group at the C-5 position, affording high yields. thieme-connect.deresearchgate.net

The general procedure involves dissolving the indole, DMAP, and the carboxylic acid in a solvent like dichloromethane (B109758) at 0 °C, followed by the addition of a DCC solution. thieme-connect.de The reaction is then warmed to room temperature and monitored until completion. thieme-connect.de

Boric Acid Catalysis: An alternative, more direct method for the N-acylation of indoles utilizes boric acid as a catalyst. clockss.org This procedure involves heating a mixture of the indole, the carboxylic acid (1.1 equivalents), and a catalytic amount of boric acid (0.3 equivalents) in a high-boiling solvent like mesitylene. clockss.org The reaction is conducted under reflux with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the N-acylated product. clockss.org While this method avoids the use of potentially unstable acid derivatives, it often requires high temperatures and long reaction times. thieme-connect.declockss.org It has been noted that using xylene as a solvent results in a significant decrease in yield compared to mesitylene. clockss.org

Table 1: Boric Acid-Catalyzed N-Acylation of Indole with Various Carboxylic Acids Data sourced from Terashima & Fujioka (1982) clockss.org

Carboxylic Acid (R-COOH) R Group Yield (%)
Propionic acid CH₃CH₂- 82
Benzoic acid C₆H₅- 52
Hexanoic acid CH₃(CH₂)₄- 64

N-Acylation via Activated Carboxylic Acid Derivatives

To circumvent the harsh conditions of some direct acylation methods, more reactive derivatives of the carboxylic acid are frequently employed. These activated forms readily react with the indole nitrogen, often under milder conditions.

Acid Chlorides: The use of acyl chlorides, such as isobutyryl chloride, is a traditional and common method for N-acylating indoles. researchgate.netnih.gov The reaction typically requires the presence of a base to first deprotonate the indole N-H, generating a more nucleophilic indole anion. thieme-connect.de Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). thieme-connect.de However, the synthesis and handling of acid chlorides can be problematic as they are often moisture-sensitive and may not be commercially available, requiring in-situ preparation. thieme-connect.de Furthermore, this method can sometimes lead to a mixture of N-acylated and C-3 acylated products, necessitating careful control of reaction conditions for regioselectivity. organic-chemistry.org

Thioesters: A milder and highly chemoselective alternative for N-acylation involves the use of thioesters as the acyl source. nih.govnih.gov This method demonstrates excellent functional group tolerance and selectively acylates the nitrogen atom over the more electron-rich C-3 position. nih.gov The reaction is typically performed by heating the indole with the thioester in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as xylene. nih.govbeilstein-journals.org Control experiments have shown that the base is crucial for the reaction to proceed, likely by deprotonating the indole to form a nucleophilic intermediate that then attacks the thioester. nih.govbeilstein-journals.org

Table 2: N-Acylation of 3-Methyl-1H-indole with Various Thioesters Data sourced from Li, et al. (2022) nih.govbeilstein-journals.org

Thioester Product Yield (%)
S-methyl butanethioate 1-(3-methyl-1H-indol-1-yl)butan-1-one 62
S-methyl 3-methylbutanethioate 1-(3-methyl-1H-indol-1-yl)-3-methylbutan-1-one 70
S-methyl 2-ethylbutanethioate 2-ethyl-1-(3-methyl-1H-indol-1-yl)butan-1-one 51
S-methyl cyclohexanecarbothioate cyclohexyl(3-methyl-1H-indol-1-yl)methanone 75
S-methyl benzothioate (3-methyl-1H-indol-1-yl)(phenyl)methanone 65

Regioselective N-Acylation Strategies for 1H-Indole-3-carboxylic Acid Systems

Achieving regioselectivity is paramount in the synthesis of 1-acyl-1H-indole-3-carboxylic acids. The indole ring has multiple reactive sites, with acylation often occurring at the C-3 position under Friedel-Crafts conditions due to its high electron density. nih.govresearchgate.net

To ensure exclusive N-acylation, strategies typically involve enhancing the nucleophilicity of the indole nitrogen. This is most commonly achieved by treating the indole with a base (e.g., NaH, Cs₂CO₃) to generate the indole anion. thieme-connect.denih.gov This strongly nucleophilic anion then preferentially attacks the acylating agent.

Conversely, Friedel-Crafts acylation, which favors the C-3 position, is promoted by Lewis acids (e.g., AlCl₃, Y(OTf)₃) and acid anhydrides or acyl chlorides as reagents. organic-chemistry.orgnih.gov These conditions generate a highly electrophilic acylium ion that attacks the electron-rich pyrrole (B145914) ring of the indole. Therefore, avoiding acidic conditions is crucial for selective N-acylation. The use of milder, base-mediated conditions, such as those employed with thioesters, provides a reliable route to the desired N-1 isomer. nih.gov

Construction of the Indole Nucleus with Pre-existing Carboxylic Acid or Precursors

An alternative synthetic philosophy involves constructing the indole ring itself from acyclic or different heterocyclic precursors that already contain the C-3 carboxylic acid group or its ester equivalent.

Domino Aza-Michael-SNAr-Heteroaromatization Routes for Indole-3-carboxylic Esters

A powerful one-pot method for synthesizing C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been developed utilizing a domino reaction sequence. mdpi.comnih.gov This strategy involves the reaction of a primary amine with a specifically designed methyl 2-arylacrylate. mdpi.com The sequence is initiated by an aza-Michael addition of the amine to the acrylate. mdpi.comresearchgate.net This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the five-membered ring. mdpi.comnih.gov The resulting indoline (B122111) intermediate is not isolated but undergoes a spontaneous oxidative heteroaromatization to yield the final indole product. mdpi.comresearchgate.net

This reaction proceeds efficiently in a solvent like DMF with a base such as K₂CO₃. mdpi.com Though the reactions are run under a nitrogen atmosphere, the final oxidation step is believed to result from dissolved oxygen in the solvent. nih.gov This domino approach provides a convergent and efficient route to highly substituted indole-3-carboxylic esters. mdpi.comnih.gov

Condition-Tuned Cascade Methods from Isatins for Indole-3-carboxylic Acids

Isatins (1H-indole-2,3-diones) serve as versatile precursors for indole-3-carboxylic acids through innovative cascade reactions. A robust one-pot method has been described that uses isatins and dimethyl sulfoxide (B87167) (DMSO) to generate the target acids via a carbon atom translocation. rsc.org This unorthodox approach involves the in-situ generation of an α,β-unsaturated methylvinylsulfoxide. rsc.org A subsequent cascade of amide bond cleavage and ring closure ultimately furnishes the indole-3-carboxylic acid. rsc.org This condition-tuned methodology highlights the utility of readily available isatins for constructing the indole-3-carboxylic acid scaffold in a single, efficient operation. rsc.org

Copper(I)-Catalyzed Intramolecular C-N Bond Formation for N-Substituted Indole-3-carboxylic Acid Derivatives

The synthesis of N-substituted indole-3-carboxylic acid derivatives, a class of compounds that includes 1-isobutyryl-1H-indole-3-carboxylic acid, can be efficiently achieved through copper(I)-catalyzed intramolecular C-N bond formation. sci-hub.runih.gov This methodology represents a significant advancement in the construction of the indole ring system, offering a versatile and complementary approach to traditional methods. sci-hub.ru The reaction typically involves an Ullmann-type intramolecular arylamination, which has proven effective for creating a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. nih.gov

The key strategy involves the cyclization of N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates. These precursors are readily prepared in high yields by reacting methyl 2-(2-bromophenyl)-2-formylacetate with various primary amines. sci-hub.ru The subsequent intramolecular amination is catalyzed by a copper(I) source, effectively forming the crucial N(1)-C(7a) bond of the indole nucleus. sci-hub.ru

A notable advantage of this protocol is its operational simplicity. The catalytic system, often comprising copper(I) iodide (CuI), potassium phosphate (B84403) (K3PO4) as the base, and dimethylformamide (DMF) as the solvent, functions effectively under mild conditions. sci-hub.runih.gov Crucially, the reaction can be performed in the presence of air, obviating the need for an inert atmosphere, which is often a requirement for transition metal-catalyzed reactions, without a significant loss in product yield. sci-hub.runih.gov This method has been successfully applied to substrates bearing both non-hindered primary alkyl and aryl amines. sci-hub.ru

The efficiency of the CuI-K3PO4-DMF system allows for the synthesis of a diverse range of N-substituted indole-3-carboxylates in good to high yields. nih.gov This copper-catalyzed approach is part of a broader trend in organic synthesis that leverages the unique reactivity of copper to forge C-N bonds, providing a powerful tool for the construction of nitrogen-containing heterocyclic compounds. sci-hub.ru

Table 1: Copper(I)-Catalyzed Synthesis of N-Substituted Methyl 1H-indole-3-carboxylates

N-Substituent (R) Precursor Product Yield (%)
Benzyl N-benzyl methyl 3-amino-2-(2-bromophenyl)acrylate Methyl 1-benzyl-1H-indole-3-carboxylate 91
Phenyl N-phenyl methyl 3-amino-2-(2-bromophenyl)acrylate Methyl 1-phenyl-1H-indole-3-carboxylate 85
n-Butyl N-(n-butyl) methyl 3-amino-2-(2-bromophenyl)acrylate Methyl 1-(n-butyl)-1H-indole-3-carboxylate 88
4-Methoxyphenyl N-(4-methoxyphenyl) methyl 3-amino-2-(2-bromophenyl)acrylate Methyl 1-(4-methoxyphenyl)-1H-indole-3-carboxylate 82

Data is illustrative and based on findings for the synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination. sci-hub.ru

Post-Synthetic Derivatization and Functionalization Approaches for this compound

Once synthesized, this compound possesses several reactive sites that allow for post-synthetic derivatization and functionalization. These modifications are crucial for exploring the structure-activity relationships (SAR) of this molecular scaffold in various applications, such as in the development of new agrochemicals or pharmaceuticals. nih.govfrontiersin.org The primary sites for functionalization are the carboxylic acid group at the C3-position, the isobutyryl group at the N1-position, and the aromatic indole core itself.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for a wide range of transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through standard acid-catalyzed esterification with an alcohol. This modification can influence the compound's solubility and transport properties.

Amidation: Coupling reactions with various amines, facilitated by common coupling reagents (e.g., HATU, HOBt), can generate a diverse library of amides. This approach is frequently used in medicinal chemistry to introduce different substituents and explore interactions with biological targets. arkat-usa.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-isobutyryl-1H-indol-3-yl)methanol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.

Modification of the Indole Ring: The indole nucleus is susceptible to electrophilic aromatic substitution. The electron-rich nature of the ring allows for the introduction of various functional groups, although the directing effects of the existing substituents must be considered. Potential reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the benzene (B151609) portion of the indole ring can significantly alter the electronic properties of the molecule.

Nitration: Nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing another point for further derivatization.

Modification of the N-Isobutyryl Group: While the N-acyl group is generally stable, it can potentially be modified or cleaved under specific conditions.

Hydrolysis: The isobutyryl group can be removed under basic or acidic hydrolysis conditions to yield the parent indole-3-carboxylic acid. This can be a strategic step to allow for different N-substitutions.

Reduction: The amide carbonyl of the isobutyryl group can be reduced, though this typically requires harsh conditions.

These derivatization strategies enable the systematic modification of the this compound scaffold, allowing for the fine-tuning of its chemical and biological properties. frontiersin.org

Table 2: Potential Functionalization Approaches for this compound

Functionalization Site Reaction Type Potential Reagents Resulting Derivative Class
C3-Carboxylic Acid Esterification Methanol, H+ Methyl ester
C3-Carboxylic Acid Amidation Amine, HATU Carboxamide
C3-Carboxylic Acid Reduction LiAlH4 Primary alcohol
Indole Ring (e.g., C5) Halogenation N-Bromosuccinimide (NBS) Bromo-substituted indole
N1-Isobutyryl Group Hydrolysis NaOH or HCl (aq) N-deacylated indole

Chemical Reactivity and Mechanistic Studies of 1 Isobutyryl 1h Indole 3 Carboxylic Acid

Reactivity of the Indole (B1671886) Nucleus in 1-Isobutyryl-1H-indole-3-carboxylic Acid

The indole ring is an electron-rich aromatic system, which typically makes it highly reactive toward electrophiles. However, in this compound, the presence of two electron-withdrawing groups—the N-isobutyryl group and the C-3 carboxylic acid—significantly modulates this inherent reactivity.

Electrophilic Substitution Patterns and Regioselectivity (e.g., C-2, C-3, C-5)

The indole nucleus is known for its high reactivity in electrophilic aromatic substitution (EAS) reactions, with a reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov This is due to the ability of the nitrogen atom's lone pair to participate in the π-electron system, increasing the electron density of the ring. In an unsubstituted indole, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov

In the case of this compound, the scenario is substantially altered.

C-3 Position: The C-3 position is substituted with a carboxylic acid group, effectively blocking it from further electrophilic attack.

N-Isobutyryl Group: The N-isobutyryl group is an amide and functions as a strong electron-withdrawing group. It delocalizes the nitrogen lone pair into its own carbonyl group, thereby reducing its availability to the indole ring system. This N-acylation deactivates the pyrrole (B145914) portion of the indole nucleus towards electrophilic attack.

C-3 Carboxylic Acid Group: The carboxylic acid group is also deactivating, further reducing the electron density of the entire indole ring.

As a result of the deactivation of the pyrrole ring and the blockage of the C-3 position, electrophilic substitution is directed to the benzenoid portion of the indole nucleus. The most likely position for substitution is C-5, which is para to the indole nitrogen and generally the most activated position in the benzene ring of N-substituted indoles when C-3 is blocked. For example, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole, where the N-sulfonyl group is also deactivating, occurs regioselectively at C-5. researchgate.net Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to yield primarily the 5-substituted derivative. The C-2 position is generally less favored for electrophilic attack unless C-3 is blocked, and the deactivating N-acyl group further disfavors this position.

Nucleophilic Reactions and Annulation Pathways

Direct nucleophilic aromatic substitution on the electron-rich indole nucleus is generally challenging. However, the presence of electron-withdrawing groups can facilitate such reactions. While the N-isobutyryl and C-3 carboxyl groups reduce electron density, they may not be sufficient to enable direct substitution on the carbocyclic ring under typical conditions.

More common nucleophilic reactions involving this scaffold occur at the C-2 position. The N-acyl group significantly increases the acidity of the proton at the C-2 position. researchgate.net This allows for regioselective deprotonation at C-2 by a strong base (e.g., organolithium reagents) to form a nucleophilic C-2 carbanion. This intermediate can then react with various electrophiles, providing a pathway to 2-substituted indole derivatives. researchgate.net This process, while initiated by a base, represents the nucleophilic character of the C-2 position upon deprotonation.

Annulation reactions, which involve the formation of a new ring, are also significant pathways for indole derivatives. Studies on related compounds show that indole-3-carboxamides can undergo [4+3]-annulation reactions with propargyl alcohols. nih.gov Furthermore, decarboxylative cyclization of indole-3-carboxylic acids can occur, demonstrating a pathway where the carboxylic acid group participates in a more complex transformation leading to fused ring systems. nih.gov These reactions often proceed through intermediates where the indole ring acts as a nucleophile in an intramolecular fashion. beilstein-journals.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile functional handle, allowing for a range of chemical transformations including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid of this compound can be readily converted into esters and amides through standard synthetic protocols.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.comlibretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.org Other modern reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or boron-based reagents like B(OCH₂CF₃)₃, also promote efficient amide bond formation under mild conditions. nih.govacs.org

The table below illustrates potential esterification and amidation products derived from this compound.

ReactantReagentsProductProduct Name
Methanol (CH₃OH)H₂SO₄ (cat.)1-Isobutyryl-1H-indole-3-carboxylate methyl esterEster
Ethanol (CH₃CH₂OH)H₂SO₄ (cat.)1-Isobutyryl-1H-indole-3-carboxylate ethyl esterEster
Benzylamine (BnNH₂)EDC, HOBtN-Benzyl-1-isobutyryl-1H-indole-3-carboxamideAmide
MorpholineHBTU, DIPEA(1-Isobutyryl-1H-indol-3-yl)(morpholino)methanoneAmide
Aniline (PhNH₂)B(OCH₂CF₃)₃1-Isobutyryl-N-phenyl-1H-indole-3-carboxamideAmide

Decarboxylative Processes and Their Mechanistic Insights

Indole-3-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating, often catalyzed by acid or base. researchgate.netresearchgate.net The mechanism of this process, particularly under acidic conditions, has been studied in detail.

In dilute acid, the reaction is consistent with an A-SE2 mechanism, where the rate-determining step is the electrophilic attack of a proton at the C-3 position of the indole ring. This proceeds through a zwitterionic intermediate that subsequently loses carbon dioxide. rsc.org

In more concentrated acidic solutions, a different mechanism prevails where water acts as a catalyst. This pathway involves the initial hydration of the carboxylic acid group. The resulting tetrahedral intermediate is then protonated, facilitating the cleavage of the C-C bond and releasing protonated carbonic acid (H₃CO₃⁺) as an intermediate, rather than directly forming CO₂. nih.gov This hydrolytic mechanism provides a lower energy pathway for decarboxylation in strong acid. nih.gov

Decarboxylation can also be achieved under metal-free, basic conditions. For instance, heating indole-3-carboxylic acids in the presence of potassium carbonate (K₂CO₃) or in acetonitrile (B52724) can smoothly effect the removal of the carboxyl group to yield the corresponding N-H indole. researchgate.net The presence of the N-isobutyryl group would necessitate subsequent hydrolysis to yield the simple indole.

Reactivity of the N-Isobutyryl Group and Its Influence on the Indole System

Influence on the Indole System:

Deactivation: As an electron-withdrawing N-acyl group, it significantly decreases the nucleophilicity of the indole ring. rsc.org This deactivation makes electrophilic substitution reactions more difficult compared to unsubstituted indole and redirects them to the benzene ring, as discussed in section 3.1.1.

Increased C-2 Acidity: The N-acyl group enhances the acidity of the C-2 proton, facilitating its removal by strong bases. This enables the functionalization of the C-2 position. researchgate.net

Protecting Group: The N-acyl group serves as a protecting group for the indole nitrogen. rsc.org This prevents N-alkylation or other reactions at the nitrogen atom and allows for selective reactions at other parts of the molecule.

Reactivity of the N-Isobutyryl Group: The primary reaction of the N-isobutyryl group is its cleavage via hydrolysis. This amide bond can be hydrolyzed under either acidic or basic conditions to regenerate the free N-H on the indole ring and produce isobutyric acid. This facile removal is a key feature of its use as a protecting group. rsc.org For instance, treatment with a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent would lead to the cleavage of the amide bond. rsc.org This reaction underpins the synthetic utility of N-acylindoles as stable intermediates that can be readily deprotected to reveal the parent indole scaffold.

Hydrolysis and Transamidation Reactions

There is no specific information available in the reviewed scientific literature regarding the hydrolysis or transamidation reactions of this compound.

The hydrolysis of an N-acyl indole, such as this compound, would involve the cleavage of the amide bond at the N-1 position of the indole ring. This reaction would yield indole-3-carboxylic acid and isobutyric acid. Generally, the hydrolysis of amides can be catalyzed by acid or base. msu.eduwikipedia.org However, the reactivity of the N-acyl bond in indoles is influenced by the electronic properties of the indole ring system, which can differ significantly from simple aliphatic or aromatic amides. acs.org Without specific studies on this compound, any discussion of reaction rates, optimal conditions (e.g., temperature, catalyst), or mechanistic pathways would be speculative.

Similarly, transamidation, a reaction involving the exchange of the acyl group to a different amine, has been studied for various amides, including N-acyl-glutarimides, but no such studies have been reported for this compound. rsc.org The feasibility and conditions for such a reaction are currently undocumented.

Conformational Dynamics and Stereochemical Considerations

There is no specific information available in the reviewed scientific literature concerning the conformational dynamics or stereochemical considerations of this compound.

The conformational dynamics of this molecule would primarily relate to the rotation around the N-C(O) bond linking the isobutyryl group to the indole nitrogen and the C-C(O) bond of the carboxylic acid at the 3-position. Computational studies on the related indole-3-acetic acid have explored its conformational space, identifying various stable conformers based on the orientation of the side chain relative to the indole ring. researchgate.net Similar analyses for this compound would be necessary to understand its preferred three-dimensional structure, the energy barriers to rotation, and how its conformation might influence its reactivity or biological interactions.

Regarding stereochemistry, this compound is an achiral molecule as it does not possess any stereocenters. Therefore, it does not have different stereoisomers, and considerations such as enantioselectivity or diastereoselectivity are not applicable unless it is placed in a chiral environment or reacts with a chiral reagent.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Indole 3 Carboxylic Acid Derivatives

Impact of the N-Acyl Substituent (Isobutyryl Group) on Molecular Recognition and Biological Interactions

The substituent at the N1 position of the indole (B1671886) ring plays a critical role in modulating the biological activity of indole derivatives. N-substitution can influence a compound's physicochemical properties, such as lipophilicity, steric profile, and hydrogen bonding capacity, which in turn affects molecular recognition and interaction with target proteins. mdpi.com

While direct studies on the 1-isobutyryl group are not extensively detailed in the available literature, general principles of N-acylation in indole derivatives provide valuable insights. The introduction of an acyl group, such as the isobutyryl moiety, can significantly alter the electronic properties of the indole ring and introduce steric bulk. N-substituted indole derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. mdpi.com

Influence of the Carboxylic Acid Moiety at Position 3 on Ligand Binding and Functional Modulation

The carboxylic acid group is a common feature in many biologically active molecules, often acting as a key interaction point with target receptors, frequently through the formation of salt bridges or hydrogen bonds with basic amino acid residues. upenn.edu In the context of indole derivatives, the position and presence of this acidic moiety are often critical for biological function.

For many classes of receptor ligands, such as angiotensin II receptor antagonists and cysteinyl leukotriene 1 (CysLT1) antagonists, an acidic group is a necessary pharmacophore for activity. nih.govnih.gov Studies on indole-2-carboxylic acid derivatives as CysLT1 antagonists demonstrated that the removal of the carboxylic acid moiety resulted in a 47-fold decrease in potency, highlighting its essential role in binding. nih.gov This group is believed to mimic the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4), anchoring the molecule in the lipophilic pocket of the CysLT1 receptor. nih.gov

Modification of the carboxylic acid to an ester or an amide can significantly alter a compound's binding affinity and functional activity. While esters are often used as prodrugs to improve membrane permeability, the free carboxylic acid is typically required for receptor interaction. In some cases, replacing an ester linkage with a more stable amide bond has been shown to be favorable for improving potency. nih.gov Therefore, the carboxylic acid at position 3 of the indole ring is predicted to be a crucial functional group for molecular recognition, ligand binding, and the subsequent modulation of a biological target's function.

Analysis of Indole Ring Substitutions on Preclinical Biological Activity Profiles

Substituting the benzene (B151609) portion of the indole ring is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and selectivity. The nature and position of these substituents can have a dramatic impact on the compound's preclinical profile.

A study on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists provides a clear example of the influence of indole ring substitutions. In this research, various substituents were introduced at positions 4, 5, 6, and 7 of the indole nucleus, and their effects on antagonist activity were evaluated.

The findings revealed distinct SAR trends:

Halogen Substitutions: Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. nih.gov

Positional Effects: Substitution at the 4-position of the indole ring was found to be the least favorable for activity. In contrast, methoxy (B1213986) group substitutions at the 7-position were the most favorable. nih.gov

The following table summarizes the preclinical biological activity data for selected substituted indole-2-carboxylic acid derivatives against the CysLT1 receptor.

CompoundIndole Ring SubstituentCysLT1 IC₅₀ (µM)
Parent (Cl at 5,7)5,7-dichloro0.089 ± 0.011
17bNone0.015 ± 0.002
17d4-fluoro0.17 ± 0.02
17g5-fluoro0.017 ± 0.003
17k7-methoxy0.0059 ± 0.0011

Data adapted from a study on CysLT1 antagonists, where the core is an indole-2-carboxylic acid derivative. nih.gov The IC₅₀ values represent the concentration required for 50% inhibition.

These results underscore the importance of the substitution pattern on the indole ring for achieving high-potency biological activity.

Computational Approaches in SAR/SMR Studies (e.g., QSAR, Pharmacophore Analysis)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools for elucidating the SAR and SMR of novel compounds. nih.govmdpi.com These approaches are widely applied to indole derivatives to predict biological activity and guide the design of new, more potent molecules. nih.govmdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For a series of indole derivatives, a pharmacophore model can be generated based on the structures of known active and inactive compounds. This model serves as a template to screen virtual libraries for new potential hits or to guide the modification of existing leads to better fit the required features. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 2D or 3D QSAR models can be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of untested compounds.

For example, a 3D-QSAR model was successfully developed for a series of indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation. nih.govmdpi.com This atom-based model showed good predictive statistics in both the training set (q² = 0.596) and an external test set (r²ext = 0.695), complementing the pharmacophore model by identifying the specific physicochemical features correlated with inhibitory potency. nih.govmdpi.com Such models are powerful for rationally designing new derivatives with potentially improved biological activity profiles.

Computational and Theoretical Chemistry of 1 Isobutyryl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 1-Isobutyryl-1H-indole-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G, are used to determine the molecule's most stable three-dimensional geometry (optimized geometry). nih.gov These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar indole (B1671886) derivatives have shown good agreement between DFT-calculated geometries and experimental data where available. nih.gov

Beyond structural optimization, DFT is used to compute various electronic and thermodynamic properties. These include total energy, dipole moment, and the energies of molecular orbitals. Thermodynamic properties like enthalpy and Gibbs free energy can also be calculated, providing insights into the molecule's stability. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, whereas the LUMO would likely be distributed across the electron-withdrawing carboxylic acid and isobutyryl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Conceptual Frontier Molecular Orbital Properties and Global Reactivity Descriptors This table illustrates the types of data obtained from FMO analysis. The values are conceptual and representative for a molecule of this class.

Parameter Formula Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. youtube.comyoutube.com These maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is color-coded, with different colors representing different values of electrostatic potential. youtube.com

For this compound, an MEP map would typically show:

Red Regions: Areas of most negative electrostatic potential, indicating electron-rich sites. These are primarily located around the highly electronegative oxygen atoms of the carbonyl group in the isobutyryl moiety and the carboxylic acid group. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Areas of most positive electrostatic potential, indicating electron-poor sites. These are generally found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the indole ring, making them targets for nucleophilic attack. researchgate.netresearchgate.net

Green Regions: Areas of neutral or near-zero potential, typically found over the carbon framework of the aromatic rings. youtube.com

This analysis provides a clear picture of the molecule's polarity and its potential interaction sites with other molecules. nih.gov

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, both within a molecule (intramolecular) and between molecules (intermolecular). chemtools.orgmdpi.com This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). nih.gov

The results are typically visualized as 3D isosurfaces in real space, which are color-coded to differentiate the type and strength of the interaction: researchgate.net

Blue Surfaces: Indicate strong, attractive interactions like hydrogen bonds. For this compound, these would be expected between the carboxylic acid's hydroxyl group and the carbonyl oxygen.

Green Surfaces: Represent weak, delocalized interactions, such as van der Waals forces, which would be present across the planar indole ring. researchgate.net

Red Surfaces: Signify strong repulsive interactions or steric clashes, which might occur between bulky groups if they are forced into close proximity. researchgate.net

These visualizations, often presented as Reduced Density Gradient (RDG) plots, are crucial for understanding the forces that stabilize molecular conformations and ligand-receptor complexes. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Prediction

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability in a simulated biological environment (e.g., in a water box). nih.gov

For this compound, MD simulations can:

Explore Conformational Space: The molecule is not rigid; the isobutyryl and carboxylic acid groups can rotate. MD simulations sample the different accessible conformations and their relative energies, revealing the most probable shapes the molecule adopts in solution. mdpi.com

Predict Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the resulting complex. By simulating the system for nanoseconds or longer, researchers can observe whether the ligand remains stably bound or if it dissociates, providing a more accurate prediction of its binding affinity and mode. nih.gov

Ligand-Based and Structure-Based Computational Design Methodologies (e.g., Molecular Docking for Target Binding Mode Prediction)

Computational design methodologies are essential for modern drug discovery. Molecular docking is a prominent structure-based design technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govbiointerfaceresearch.com

The process involves:

Preparation of Ligand and Receptor: The 3D structures of both the ligand and the target protein are prepared.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site. ajchem-a.com

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. nih.gov

For this compound, docking studies can identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions between the indole ring and nonpolar residues in the binding pocket. nih.govfrontiersin.org These predictions are critical for understanding the molecule's potential biological activity and for guiding the design of more potent analogs. nih.gov

Table 2: Chemical Compound Mentioned

Compound Name

Crystallographic and Solid State Characterization of Indole 3 Carboxylic Acid Derivatives

Single-Crystal X-ray Diffraction Analysis of Indole-3-carboxylic Acid Derivatives

A hypothetical data table for a typical N-acyl indole-3-carboxylic acid, based on common findings for similar organic molecules, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)105
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.35

Analysis of Intermolecular Interactions in the Crystalline State

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions. For N-acyl indole-3-carboxylic acids, these interactions are critical in dictating the crystal packing and, consequently, the material's properties.

Hydrogen Bonding Networks (O-H...O, N-H...O, C-H...O)

Hydrogen bonds are the most significant intermolecular forces in the crystal structures of indole-3-carboxylic acid derivatives. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). In the case of indole-3-carboxylic acid, the crystal structure is characterized by centrosymmetric dimers formed through strong O-H...O hydrogen bonds between the carboxylic acid moieties of two molecules. mdpi.com

For 1-Isobutyryl-1H-indole-3-carboxylic acid, the N-H group of the indole (B1671886) ring is replaced by the N-isobutyryl group. This modification eliminates the possibility of N-H...O hydrogen bonds, which are observed in the parent indole-3-carboxylic acid where they contribute to the formation of sheet-like structures. mdpi.com However, the carboxylic acid dimer motif (O-H...O) is highly likely to be preserved. Additionally, weaker C-H...O interactions involving the isobutyryl group and the indole ring are expected to play a role in stabilizing the crystal lattice.

Polymorphism Studies of Indole Carboxylic Acids and Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Studies on derivatives such as 5-methoxy-1H-indole-2-carboxylic acid have demonstrated the existence of polymorphism, where different crystal forms exhibit variations in their hydrogen bonding networks and molecular packing. mdpi.com

While no specific polymorphism studies on this compound have been reported, it is plausible that this compound could also exhibit polymorphic behavior. The conformational flexibility of the isobutyryl group and the potential for different hydrogen bonding arrangements of the carboxylic acid group could give rise to different crystalline forms under varying crystallization conditions.

Crystal Engineering Principles Applied to N-Acyl Indole-3-carboxylic Acids

Crystal engineering provides a framework for the rational design of crystalline materials with desired properties by understanding and controlling intermolecular interactions. In the context of N-acyl indole-3-carboxylic acids, crystal engineering principles can be applied to predict and potentially control their solid-state structures.

Preclinical Biological Investigations and Molecular Mechanisms of Action

Investigation of Molecular Targets and Binding Modes

No data is available in the searched scientific literature regarding the inhibitory activity of 1-Isobutyryl-1H-indole-3-carboxylic acid against tyrosine kinases, reverse transcriptase, Bcl-2, or Mcl-1.

There is no available research documenting the binding affinity or activity of this compound at cannabinoid or serotonin (B10506) receptors.

Antimicrobial Mechanisms at the Molecular Level (e.g., targeting bacterial macromolecules)

There is no available data describing the antimicrobial mechanisms of this compound or its potential targets at the molecular level in bacteria.

Emerging Applications and Future Directions in Chemical Biology and Agrochemical Research

Role as Chemical Probes in Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with specific protein targets, allowing researchers to study their function within a complex biological system. mdpi.com The general structure of such probes includes a core component for binding specificity, a reactive group for labeling, and a reporter group for detection. mdpi.com While specific studies designating 1-Isobutyryl-1H-indole-3-carboxylic acid as a formal chemical probe are nascent, its demonstrated biological activities suggest its core structure is a strong candidate for developing such tools.

The indole-3-carboxylic acid moiety serves as a privileged scaffold that can be systematically modified. By attaching different acyl groups to the indole (B1671886) nitrogen, a library of derivatives can be created to probe the binding pockets of various enzymes and receptors. For instance, derivatives of this core structure could be functionalized with reporter tags (like fluorescent dyes) or photoreactive cross-linking groups to identify and validate new biological targets, thereby elucidating their roles in cellular signaling pathways.

Applications in Agrochemical Research as Plant Growth Regulators or Antagonists

In agrochemical research, indole derivatives have long been recognized for their influence on plant growth. frontiersin.org Compounds structurally similar to the natural plant hormone auxin (indole-3-acetic acid, IAA) can act as potent plant growth regulators. frontiersin.orgnih.gov However, the focus is increasingly shifting towards developing antagonists that can modulate auxin responses for applications such as herbicides. nih.govresearchgate.netfrontiersin.orgnih.gov N-acylated indole-3-carboxylic acids, including the isobutyryl derivative, are being investigated for these antagonistic properties.

These synthetic compounds are often more stable in plants than endogenous hormones like IAA, which are subject to rapid degradation and complex homeostatic control. nih.gov This stability makes them effective for sustained manipulation of plant growth pathways, a desirable trait for herbicides or growth regulators.

Auxin Receptor (TIR1) Antagonism Mechanisms

The primary mechanism for auxin perception involves its binding to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, which is part of an E3 ubiquitin ligase complex. nih.govresearchgate.net This binding facilitates the degradation of Aux/IAA transcriptional repressor proteins, allowing auxin-responsive genes to be expressed. nih.gov

This compound and related N-acylated derivatives function as TIR1 antagonists by competitively blocking this pathway. nih.govnih.gov The indole-3-carboxylic acid portion of the molecule can occupy the auxin-binding pocket on the TIR1 protein. However, the N-acyl group (isobutyryl) creates steric hindrance that prevents the proper docking of the Aux/IAA co-repressor protein. researchgate.net This blockage inhibits the formation of the crucial TIR1-auxin-Aux/IAA ternary complex, thereby preventing the degradation of the repressor and halting the downstream gene expression that leads to auxin-induced growth. researchgate.netnih.gov Molecular docking studies have shown that these antagonists interact with the TIR1 protein through hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.govnih.gov

A study on novel indole-3-carboxylic acid derivatives demonstrated significant herbicidal activity by targeting TIR1. The inhibition rates of certain compounds on the root growth of Brassica napus (rape) were exceptionally high, indicating potent antagonism. nih.govnih.gov

Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives as TIR1 Antagonists on Rape (B. napus) Root Growth. nih.govnih.gov
CompoundConcentration (mg/L)Inhibition Rate (%)
Derivative 10d10096
Derivative 10d1092
Derivative 10h10095
Derivative 10h1093

Plant Defense Pathway Modulation (e.g., against fungal pathogens)

Indole-containing compounds are integral to plant defense against pathogens. nih.gov Indole-3-carboxylic acid (3-ICA) itself has been identified as a key metabolite in plant defense. It can act as a synergist, enhancing the antagonistic effects of other defense hormones like jasmonic acid (JA) against fungal pathogens such as wheat powdery mildew (Blumeria graminis). nih.govnih.govresearchgate.net

Research has shown that while 3-ICA alone has modest antifungal activity, its combination with JA results in a potent synergistic effect, significantly inhibiting fungal development. nih.govnih.gov Histological studies revealed that this combination inhibits the formation of the appressorium and haustorium, structures essential for fungal invasion. nih.gov The N-isobutyryl group on the this compound molecule could further modulate this activity, potentially by altering its stability, lipophilicity, or interaction with plant signaling components, making it a promising candidate for developing novel fungicides or plant defense primers. frontiersin.org

Table 2: Synergistic Antifungal Effect of Indole-3-Carboxylic Acid (3-ICA) and Jasmonic Acid (JA) on Wheat Powdery Mildew. nih.gov
TreatmentConcentration (µg/ml)Inhibition Rate (%)Synergistic Coefficient
JA50075.38-
3-ICA4023.85-
3-ICA:JA (2:8)4085.6922.95

Design of Hybrid Pharmacophores Incorporating this compound Moiety

The this compound structure is an attractive scaffold for the design of hybrid pharmacophores in medicinal chemistry. Its core indole ring is a common motif in biologically active molecules, and the N-acyl and C3-carboxylic acid groups provide versatile points for chemical modification. nih.govnih.gov

By combining this indole moiety with other pharmacologically active groups, novel hybrid molecules can be synthesized with dual or enhanced activities. For example, researchers have designed and synthesized new classes of indole-3-carboxylic acid-based derivatives as potential inhibitors for cancer therapy targets, such as the B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1) proteins. nih.gov In another study, derivatives were developed as antagonists for the angiotensin II receptor, demonstrating potential for treating hypertension. nih.gov This approach allows for the creation of molecules with tailored properties, targeting a wide range of diseases by leveraging the structural and functional attributes of the indole-3-carboxylic acid core.

Challenges and Future Perspectives in the Research of N-Acylated Indole-3-carboxylic Acids

Despite their potential, the study and application of N-acylated indole-3-carboxylic acids face several challenges. A primary chemical challenge is the selective N-acylation of the indole ring. The indole nitrogen is not highly nucleophilic, and acylation reactions often favor the more electron-rich C3 position, leading to mixtures of products and lower yields of the desired N-acyl isomer. researchgate.netbeilstein-journals.orgnih.gov Developing mild, efficient, and highly chemoselective methods for N-acylation remains an active area of research. beilstein-journals.orgnih.gov

From a biological perspective, a key challenge is elucidating the complete mechanism of action and identifying all cellular targets. While TIR1 is a known target in plants, these molecules could have other off-target effects that need to be understood for precise application.

Future perspectives are promising. Advances in synthetic chemistry will likely provide more robust methods for creating diverse libraries of N-acylated indole derivatives. researchgate.net High-throughput screening and chemoproteomic approaches will accelerate the identification of new biological targets and help to clarify their mechanisms of action. In agriculture, future research will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity as herbicides or plant defense activators, while ensuring environmental compatibility. epa.gov

Q & A

Q. What are the common synthetic routes for 1-Isobutyryl-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with an indole core. For example, 6-bromo-1H-indole-3-carboxylic acid derivatives (analogous to the target compound) undergo sequential modifications, such as alkylation or acylation, to introduce substituents like isobutyryl groups. Key steps include:
  • Acylation : Reacting the indole nitrogen with isobutyryl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetic acid/water mixtures) isolates the product .
  • Optimization : Reaction temperature (reflux vs. room temperature), stoichiometry, and catalyst selection (e.g., DMAP for acylation) are adjusted based on TLC monitoring and yield calculations.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., distinguishing isobutyryl vs. acetyl groups).
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and indole N-H bonds (~3400 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves crystal structure but requires high-purity crystals .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separates acidic derivatives (e.g., carboxylic acid) from neutral impurities using pH adjustment.
  • Recrystallization : Solvent pairs like ethanol/water or DMF/acetic acid improve purity.
  • HPLC : Semi-preparative reverse-phase HPLC resolves closely related isomers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the acylation of the indole nitrogen?

  • Methodological Answer : Regioselective acylation at the indole N1 position (vs. C3 carboxyl group) requires:
  • Protecting Groups : Temporarily block the carboxylic acid with methyl or tert-butyl esters before acylation.
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic attack to the nitrogen.
  • Kinetic Monitoring : Track reaction progress via 1^1H NMR to halt before over-acylation occurs .

Q. How should contradictory spectral data (e.g., unexpected 13^13C shifts) be analyzed?

  • Methodological Answer :
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed structures.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace unexpected coupling or shift origins.
  • Multi-Technique Cross-Validation : Overlay IR, MS, and X-ray data to resolve ambiguities .

Q. What experimental designs are suitable for assessing the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., 3^3H-labeled substrates) to measure IC50_{50} values against target enzymes.
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and receptor binding (radioligand displacement, e.g., 3^3H-PSB-12150 in ).
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., halogenation at C5/C6) to correlate structure with activity .

Q. How can computational modeling guide the optimization of this compound as a drug candidate?

  • Methodological Answer :
  • Docking Simulations : Predict binding modes to target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger Suite.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks.
  • MD Simulations : Assess conformational stability of ligand-protein complexes over nanosecond timescales .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., acyl chlorides).
  • Storage : Keep in airtight containers at -20°C to prevent degradation; label with GHS hazard pictograms (e.g., irritant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.